![molecular formula C23H19NO4 B2481631 7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one CAS No. 859669-05-9](/img/structure/B2481631.png)
7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, including 7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, often involves multistep synthetic routes utilizing key reactions such as the Knoevenagel condensation. A related compound, 3-amino-7,8-dimethoxy-2H-chromen-2-one, was synthesized from 2,3,4-trimethoxybenzaldehyde through methoxy reduction and Knoevenagel reaction, highlighting the synthesis versatility of chromene derivatives under mild reaction conditions (C. Li, 2014).
Molecular Structure Analysis
The structure and electronic properties of chromene derivatives have been thoroughly studied using techniques such as X-ray crystallography and computational methods. For instance, the single crystal X-ray structure analysis and computational electronic structure investigations have provided insights into the geometries and electronic distributions within the chromene molecules, underscoring the significance of the chromene core in dictating the molecule's overall properties (A. Ramazani et al., 2019).
Scientific Research Applications
Synthesis and Biological Activities
7-((2,4-Dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, as part of the 4H-chromen-4-one family, has been involved in various synthetic and biological studies. For instance, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, revealing their antimicrobial and antioxidant activity Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008.
Anticancer Potential
Compounds from this family have shown promise in cancer research. Kemnitzer et al. (2004) discovered 4-aryl-4H-chromenes as potent apoptosis inducers in cancer cells, demonstrating their potential as anticancer agents Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Rej, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004.
Anti-osteoporotic Evaluation
Tseng et al. (2009) reported on the synthesis and anti-osteoporotic evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives related to 4H-chromen-4-one, showing significant inhibitory effects on osteoclast activity Tseng, Chen, Lu, Wang, Tsai, Lin, Chen, Chang, Wang, Ho, & Tzeng, 2009.
Antivascular and Antitumor Properties
Gourdeau et al. (2004) explored the antivascular and antitumor properties of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a series showing potent in vitro cytotoxic activity and the ability to disrupt tumor vasculature Gourdeau, Leblond, Hamelin, Desputeau, Dong, Kianicka, Custeau, Boudreau, Geerts, Cai, Drewe, Labrecque, Kasibhatla, & Tseng, 2004.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit aurora kinase a (aurka) , a protein that plays a crucial role in cell division .
Mode of Action
It’s suggested that similar compounds inhibit the activity of aurka, leading to cell cycle arrest at the g2/m phase . This implies that the compound might interact with AURKA, inhibiting its function and subsequently affecting the cell cycle.
Biochemical Pathways
The compound potentially affects the cell cycle pathway by inhibiting AURKA . AURKA is involved in the regulation of the cell cycle, particularly the transition from G2 phase to M phase. Inhibition of AURKA can lead to cell cycle arrest, preventing the cells from dividing .
Result of Action
The compound’s action on AURKA can lead to cell cycle arrest at the G2/M phase, preventing cell division . This could potentially lead to the death of cancer cells, as they are unable to proliferate. Additionally, the compound may induce caspase-mediated apoptotic cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-17-9-11-20(22(13-17)27-2)24-16-8-10-18-21(12-16)28-14-19(23(18)25)15-6-4-3-5-7-15/h3-14,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOJKJXTPSGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one |
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